molecular formula C59H96O26 B1261944 Pastuchoside D

Pastuchoside D

Cat. No.: B1261944
M. Wt: 1221.4 g/mol
InChI Key: HWPVSTHIDBJQHB-DXIYWVCDSA-N
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Description

Pastuchoside D is a naturally occurring compound isolated primarily from Hedera pastuchowii, a plant used in traditional medicine . It is characterized as a white powder or amorphous solid with a molecular formula of C₆₆H₁₀₈O₃₂ and a molecular weight of 1,493.60 g/mol. Its optical rotation is reported as [α]D²⁰ = -18° (c = 0.1, MeOH), indicating stereochemical complexity .

Properties

Molecular Formula

C59H96O26

Molecular Weight

1221.4 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

InChI

InChI=1S/C59H96O26/c1-24-34(62)39(67)44(72)49(78-24)84-47-38(66)30(82-50-45(73)41(69)36(64)28(21-61)80-50)23-77-52(47)83-33-12-13-56(6)31(55(33,4)5)11-14-58(8)32(56)10-9-25-26-19-54(2,3)15-17-59(26,18-16-57(25,58)7)53(75)85-51-46(74)42(70)37(65)29(81-51)22-76-48-43(71)40(68)35(63)27(20-60)79-48/h9,24,26-52,60-74H,10-23H2,1-8H3/t24-,26-,27+,28+,29+,30-,31-,32+,33-,34-,35+,36+,37+,38-,39+,40-,41-,42-,43+,44+,45+,46+,47+,48+,49-,50-,51-,52-,56-,57+,58+,59-/m0/s1

InChI Key

HWPVSTHIDBJQHB-DXIYWVCDSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H](C3(C)C)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)C)C)C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)C)C)OC1C(C(C(C(O1)CO)O)O)O)O)O)O)O

Synonyms

pastuchoside D

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Related Compounds

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) [α]D²⁰ (c = 0.1, MeOH) Source
This compound C₆₆H₁₀₈O₃₂ 1,493.60 Not reported -18° Hedera pastuchowii
Pastuchoside A C₇₁H₁₁₆O₃₅ 1,529.70 Not reported -16° Hedera pastuchowii
Pastuchoside B C₆₇H₁₁₀O₃₃ 1,505.63 Not reported -17° Hedera pastuchowii
Pastuchoside C C₆₈H₁₁₂O₃₄ 1,521.65 Not reported -19° Hedera pastuchowii
Pastuchoside E C₆₅H₁₀₆O₃₁ 1,477.58 Not reported -15° Hedera pastuchowii
Pashanone C₁₇H₁₆O 300.31 147–149 Not reported Lindera umbellata

Structural and Functional Group Analysis

  • Pastuchosides A–E : These compounds share a glycosidic backbone, with variations in hydroxylation and sugar unit attachments. This compound has fewer carbon and oxygen atoms than Pastuchoside A, suggesting a reduction in sugar moieties or side chains .
  • Pashanone: Unlike the Pastuchosides, Pashanone is a smaller, non-glycosylated compound with an orange-red crystalline appearance. Its structure likely includes aromatic or polyketide-derived features, as inferred from its molecular formula (C₁₇H₁₆O) and lower molecular weight .

Physicochemical Properties

  • Optical Rotation : this compound’s optical rotation (-18°) aligns closely with its analogs (range: -15° to -19°), indicating conserved stereochemistry across the family .
  • Melting Points: Data for Pastuchosides A–E are unavailable, but Pashanone’s sharp melting point (147–149°C) reflects its crystalline nature and simpler structure .

Analytical Characterization

Studies on this compound and its analogs rely on advanced techniques such as:

  • High-Resolution Mass Spectrometry (HRMS) : Used to confirm molecular formulas and fragmentation patterns .
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR data differentiate sugar linkages and aglycone structures among Pastuchosides .
  • Chromatographic Methods : HPLC and TLC profiles validate purity and isolate isomers .

Functional and Pharmacological Context

  • Antimicrobial Activity : Common among plant glycosides due to membrane-disrupting properties.
  • Anti-inflammatory Effects: Triterpenoid glycosides often modulate immune responses .

Pashanone, in contrast, may exhibit distinct bioactivities, such as antioxidant or cytotoxic effects, typical of aromatic ketones .

Q & A

Q. Table 1: Key Parameters for Isolation

ParameterOptimal RangeValidation Method
Solvent Polarity70–80% EthanolUV-Vis Spectrophotometry
Column Temperature25–30°CRetention Time Consistency
Flow Rate1.0–1.5 mL/minMS Peak Resolution

How can advanced spectroscopic techniques resolve structural ambiguities in this compound?

Q. Basic Research Focus

  • Multi-Dimensional NMR : Use 1H^1H-13C^13C HSQC and HMBC to assign glycosidic linkages and aglycone stereochemistry .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+Na]+^+ adducts) and fragment patterns for functional groups .
  • X-ray Crystallography : Resolve absolute configuration if crystalline derivatives are obtainable .

What experimental design frameworks are recommended for studying this compound’s pharmacological mechanisms?

Advanced Research Focus
Adopt the PICOT framework to structure hypothesis-driven studies:

  • Population : Target cell lines or animal models (e.g., murine macrophages for anti-inflammatory assays) .
  • Intervention : Dose ranges (e.g., 1–100 µM) with vehicle controls.
  • Comparison : Benchmark against known agonists/inhibitors (e.g., dexamethasone for inflammation studies) .
  • Outcome : Quantify biomarkers (e.g., IL-6 suppression via ELISA).
  • Time : Acute (24–48 hr) vs. chronic (7-day) exposure .

Ethical Compliance : Ensure Institutional Animal Care and Use Committee (IACUC) approval for in vivo studies .

How should researchers address contradictions in reported bioactivity data for this compound?

Q. Advanced Research Focus

  • Systematic Meta-Analysis : Use PRISMA guidelines to evaluate heterogeneity across studies (e.g., cell type variability, assay protocols) .
  • Dose-Response Replication : Validate findings in orthogonal assays (e.g., ATP-based viability vs. apoptosis-specific caspase-3 assays) .
  • Confounder Analysis : Control for batch-to-batch compound variability using HPLC-UV purity checks .

Case Example : Discrepancies in IC50_{50} values may arise from differences in cell passage number or serum concentration in culture media .

What statistical methods are robust for analyzing synergistic effects of this compound in combination therapies?

Q. Advanced Research Focus

  • Isobolographic Analysis : Calculate combination indices (CI <1 indicates synergy) .
  • Multivariate Regression : Adjust for covariates like cell cycle stage or metabolic activity .
  • Bayesian Networks : Model probabilistic interactions between this compound and co-administered drugs .

Reproducibility Tip : Pre-register analysis plans (e.g., on Open Science Framework) to mitigate data dredging .

How can researchers ensure the ecological validity of in vivo studies on this compound?

Q. Advanced Research Focus

  • Translatability Criteria : Use species with homologous metabolic pathways (e.g., murine CYP450 isoforms) .
  • Pharmacokinetic Profiling : Measure bioavailability, half-life, and tissue distribution via LC-MS/MS .
  • Negative Control Cohorts : Include sham-treated groups to account for placebo effects .

What strategies mitigate bias in high-throughput screening (HTS) of this compound derivatives?

Q. Advanced Research Focus

  • Blinded Assay Design : Separate compound handling and data analysis teams .
  • Z’-Factor Validation : Ensure HTS robustness (Z’ >0.5 indicates minimal noise) .
  • Cheminformatics Filtering : Use ADMET predictors (e.g., SwissADME) to prioritize synthesizable derivatives .

How should mechanistic studies balance reductionist and systems-level approaches for this compound?

Q. Advanced Research Focus

  • Reductionist : Use siRNA knockdown or CRISPR-Cas9 to identify target genes (e.g., NF-κB pathway) .
  • Systems Biology : Integrate transcriptomics (RNA-Seq) and proteomics (LC-MS/MS) to map interactomes .
  • Dynamic Modeling : Apply ordinary differential equations (ODEs) to simulate dose-dependent pathway activation .

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